molecular formula C17H22N2O4 B1397735 Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate CAS No. 929622-18-4

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate

Cat. No.: B1397735
CAS No.: 929622-18-4
M. Wt: 318.4 g/mol
InChI Key: HSIDMEQNKVGNOZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . It is a pale yellow solid that is commonly used in various chemical and pharmaceutical research applications.

Scientific Research Applications

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is classified as a warning under the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

Preparation Methods

The synthesis of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 4-formylbenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)15(21)14-6-4-13(12-20)5-7-14/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDMEQNKVGNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 4-carboxybenzaldehyde (3.10 g) in CH2Cl2 was treated sequentially with piperazine-1-carboxylic acid tert-butyl ester (3.6 g), EDCl (3.86 g), HOBt (2.68 g), and 4-dimethylaminopyridine (˜0.020 g). After 18 h, the mixture was extracted with 1 N NaOH and then with 1 N HCl. The organic layer was dried (Na2SO4) and concentrated to yield the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an analogous manner to 21, 4-formylbenzoic acid (600 mg, 3.99 mmol) was reacted with tert-butyl piperazine-1-carboxylate (818.8 mg, 4.40 mmol) to afford desired product as off-white solid (1.1 g, 86.6%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
818.8 mg
Type
reactant
Reaction Step One
Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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